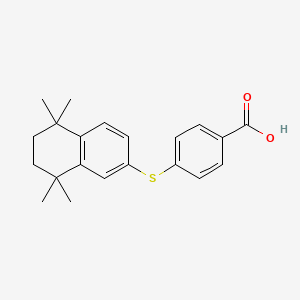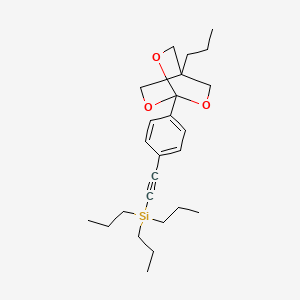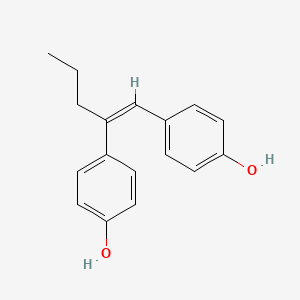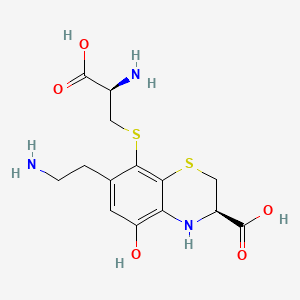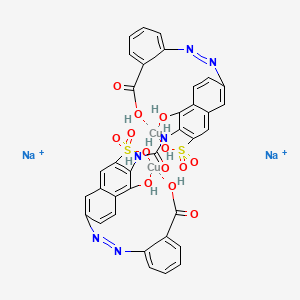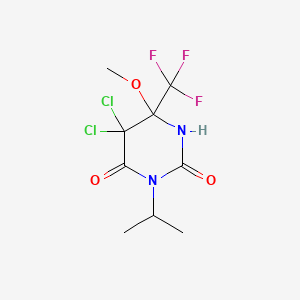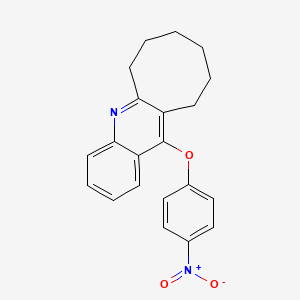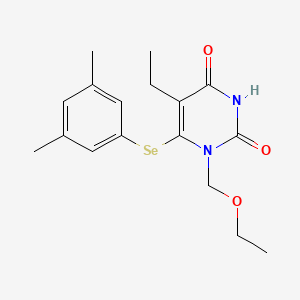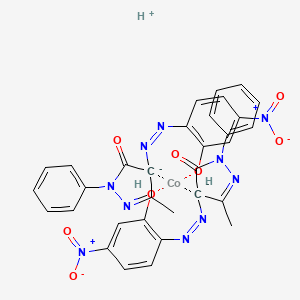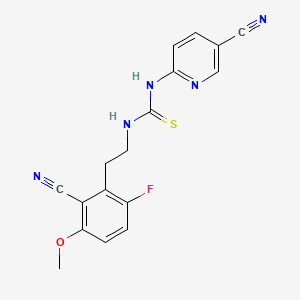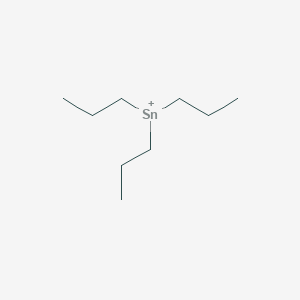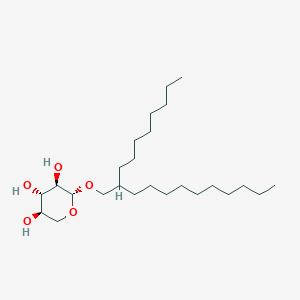![molecular formula C17H17ClFN3O3 B15187588 7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 133121-46-7](/img/structure/B15187588.png)
7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clinafloxacin, ®- is a fluoroquinolone antibacterial agent known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Despite its promising antibiotic properties, the clinical development of clinafloxacin has been hindered by its potential to induce serious side effects, including phototoxicity and hypoglycemia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of clinafloxacin involves multiple steps, starting from readily available starting materialsThe final steps involve the addition of the chlorine atom at the C8 position and the aminopyrrolidinyl group at the C7 position .
Industrial Production Methods
Industrial production of clinafloxacin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time to achieve the desired product. Post-synthesis, the compound undergoes purification steps such as crystallization and chromatography to remove impurities .
化学反応の分析
Types of Reactions
Clinafloxacin undergoes various chemical reactions, including:
Oxidation: Clinafloxacin can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: Clinafloxacin can undergo substitution reactions, particularly at the chlorine and fluorine positions, to form new analogs with potentially improved properties
Common Reagents and Conditions
Common reagents used in the reactions of clinafloxacin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of clinafloxacin include its oxidized and reduced derivatives, as well as substituted analogs with modifications at the chlorine and fluorine positions. These products are often studied for their enhanced antibacterial activity and reduced side effects .
科学的研究の応用
作用機序
Clinafloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, clinafloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
類似化合物との比較
Clinafloxacin is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, moxifloxacin, and trovafloxacin. While all these compounds share a similar mechanism of action, clinafloxacin is noted for its higher potency against certain resistant bacterial strains. its clinical use is limited due to its higher risk of side effects .
List of Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Trovafloxacin
- Grepafloxacin
- Ofloxacin
- Sparfloxacin
特性
CAS番号 |
133121-46-7 |
|---|---|
分子式 |
C17H17ClFN3O3 |
分子量 |
365.8 g/mol |
IUPAC名 |
7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m1/s1 |
InChIキー |
QGPKADBNRMWEQR-MRVPVSSYSA-N |
異性体SMILES |
C1CN(C[C@@H]1N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |
正規SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


